![molecular formula C18H12N4OS B4794091 2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide](/img/structure/B4794091.png)
2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives typically involves condensation, cyclization, and substitution reactions. For instance, Aleksandrov et al. (2020) describe the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation followed by oxidation and electrophilic substitution reactions to introduce various functional groups (Aleksandrov, Zablotskii, & El’chaninov, 2020). Similar methodologies could be applied to synthesize the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The structure of quinoline derivatives is characterized by the presence of fused aromatic rings, which significantly influence their electronic and spatial configuration. The presence of nitrogen atoms in the pyridinyl and thiazolyl moieties adds to the heterocyclic nature, affecting the compound's reactivity and interaction with other molecules. Studies like the one by Kathrotiya & Naliapara (2015) on quinoxalines bearing pyridinyl thiazole moiety provide insights into the structural elucidation of such compounds using NMR, IR, and mass spectral data (Kathrotiya & Naliapara, 2015).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including nitration, sulfonation, bromination, formylation, and acylation, mainly at positions activated by the presence of electron-donating or withdrawing groups. Aleksandrov et al. (2019) detail electrophilic substitution reactions for similar compounds, indicating a preference for substitution at specific positions based on the electronic nature of the substituents and the ring system (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. The synthesis and characterization of derivatives, as reported by Albrecht et al. (2018), who studied the thin film preparation and optical characterization of related compounds, shed light on their potential for applications in materials science, particularly in light-emitting devices due to their photoluminescence characteristics (Albrecht et al., 2018).
Chemical Properties Analysis
The chemical behavior of “2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide” in reactions and towards other chemical agents can be inferred from studies on similar compounds. For example, the reactivity towards nucleophilic and electrophilic agents, stability under various conditions, and interaction with metals or other heteroatoms can be crucial in determining its chemical properties. Studies such as those by Sheikhi-Mohammareh et al. (2023) on the synthesis of novel pentacyclic scaffolds highlight the chemical versatility of quinoline derivatives and their potential use in various chemical and pharmacological research areas (Sheikhi-Mohammareh et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyridin-2-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17(22-18-20-9-10-24-18)13-11-16(15-7-3-4-8-19-15)21-14-6-2-1-5-12(13)14/h1-11H,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMPRQAQSRKCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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